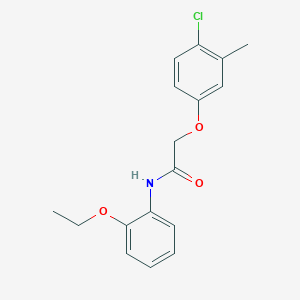![molecular formula C17H16N2O2S B5697465 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide, commonly known as DMF, is an organic compound that belongs to the class of thiazole derivatives. DMF has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of DMF is not fully understood, but it is believed to involve the modulation of various signaling pathways. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. DMF has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and physiological effects:
DMF has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMF can induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. DMF has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, DMF has been shown to have neuroprotective effects and to improve motor function in models of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
DMF is a relatively stable compound that can be easily synthesized in moderate to high yields. DMF is also readily available commercially. However, DMF is a toxic compound that should be handled with care. DMF is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of DMF. One potential direction is the development of DMF-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the structure and function of proteins using DMF as a probe. DMF can also be used as a building block for the synthesis of novel bioactive molecules. In material science, DMF can be used as a solvent for the synthesis of novel metal-organic frameworks and as a precursor for the synthesis of conducting polymers.
Synthesemethoden
DMF can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with furfurylamine in the presence of a base. Another method involves the reaction of 2-amino-4-(2,5-dimethylphenyl)thiazole with furfuryl chloride in the presence of a base. The synthesis of DMF is relatively straightforward and can be achieved in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
DMF has shown potential applications in various fields of scientific research. In medicinal chemistry, DMF has been shown to possess anticancer, anti-inflammatory, and antiviral activities. DMF has also been used as a building block for the synthesis of various bioactive molecules. In biochemistry, DMF has been used as a probe to study the structure and function of proteins. In material science, DMF has been used as a solvent for the synthesis of metal-organic frameworks and as a precursor for the synthesis of conducting polymers.
Eigenschaften
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-6-7-11(2)13(9-10)15-12(3)22-17(18-15)19-16(20)14-5-4-8-21-14/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUPDDVOQPCEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)



![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)




![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)
